6-nitrothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
6-Nitrothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a nitro group at the 6th position and an amino group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitrothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be nitrated to introduce the nitro group at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and nitration steps .
Chemical Reactions Analysis
Types of Reactions: 6-Nitrothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group at the 4th position can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed:
Reduction of the nitro group: yields 6-amino derivatives.
Substitution reactions: can yield a variety of substituted thienopyrimidines.
Cyclization reactions: can lead to the formation of fused ring systems with enhanced biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of new antimicrobial and anticancer agents.
Medicine: Its derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-nitrothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and signaling pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Thieno[3,2-d]pyrimidine: Another isomer with distinct chemical properties and applications.
Pyrrolo[2,3-d]pyrimidine: A structurally similar compound with notable anticancer activity
Uniqueness: 6-Nitrothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of both a nitro group and an amino group, which confer distinct reactivity and biological activity.
Properties
CAS No. |
1864155-54-3 |
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Molecular Formula |
C6H4N4O2S |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
6-nitrothieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H4N4O2S/c7-5-3-1-4(10(11)12)13-6(3)9-2-8-5/h1-2H,(H2,7,8,9) |
InChI Key |
RIJGJQDJTPACJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC(=C21)N)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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